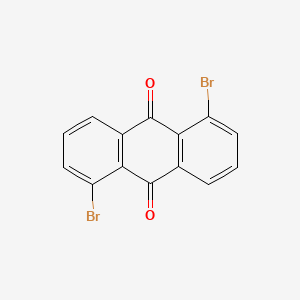

1,5-Dibromoanthraquinone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,5-dibromoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Br2O2/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRLOAAMZYZYQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)C3=C(C2=O)C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348618 | |

| Record name | 1,5-Dibromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-77-7 | |

| Record name | 1,5-Dibromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1,5-Dibromoanthraquinone from Anthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a robust, multi-step synthesis pathway for producing 1,5-dibromoanthraquinone from anthraquinone. Direct bromination of the anthraquinone core is challenging due to the deactivating effect of the carbonyl groups, which often leads to a mixture of isomers and requires harsh reaction conditions. The presented pathway circumvents these issues by utilizing a sequence of nitration, reduction, and a Sandmeyer reaction to ensure high regioselectivity and yield a purified final product.

Synthesis Pathway Overview

The synthesis of this compound from anthraquinone is most effectively achieved through a three-stage process. This method provides control over the substitution pattern, which is crucial for obtaining the desired 1,5-isomer.

The overall transformation is as follows:

-

Dinitration: Anthraquinone is first nitrated using a mixed acid system to produce a mixture of dinitroanthraquinone isomers, predominantly 1,5-dinitroanthraquinone and 1,8-dinitroanthraquinone.

-

Reduction: The isolated 1,5-dinitroanthraquinone is then reduced to 1,5-diaminoanthraquinone.

-

Sandmeyer Reaction: Finally, the 1,5-diaminoanthraquinone is converted to the target compound, this compound, via a diazotization reaction followed by a copper-catalyzed bromination (Sandmeyer reaction).

Experimental Protocols and Data

This section details the experimental procedures for each stage of the synthesis. Quantitative data from cited protocols are summarized in the subsequent tables.

Stage 1: Dinitration of Anthraquinone

The nitration of anthraquinone with a mixture of concentrated nitric and sulfuric acids yields a mixture of isomers. The 1,5- and 1,8-isomers are the major products.

Experimental Protocol:

-

Prepare a nitrating mixture of nitric acid and sulfuric acid. A common method involves a two-step temperature process to ensure a high degree of nitration.[1]

-

In the first phase, anthraquinone is added to the mixed acid, and the reaction is maintained at 30–35 °C.[1]

-

In the second phase, the temperature is elevated to 50–65 °C to drive the reaction to completion, forming a mixture of dinitroanthraquinones.[1]

-

The reaction mixture, containing the precipitated dinitroanthraquinone isomers, is then processed for separation.

Separation of 1,5-Dinitroanthraquinone: The separation of 1,5-dinitroanthraquinone from its 1,8-isomer is achieved by exploiting their differential solubility in oleum (fuming sulfuric acid).[2][3]

-

The crude mixture of dinitroanthraquinones is treated with cold 10% oleum.[2]

-

The mixture is stirred for several hours, then gently heated to approximately 50-55 °C.[2]

-

Under these conditions, the 1,8-dinitroanthraquinone isomer dissolves, while the less soluble 1,5-dinitroanthraquinone remains as a solid precipitate.[2][3]

-

The solid 1,5-dinitroanthraquinone is isolated by filtration, washed with anhydrous sulfuric acid, and then washed with water until neutral before drying.[2]

| Parameter | Value | Reference |

| Reactants | Anthraquinone, Nitric Acid, Sulfuric Acid | [1] |

| Nitration Temp. (Phase 1) | 30–35 °C | [1] |

| Nitration Temp. (Phase 2) | 50–65 °C | [1] |

| Separation Reagent | 10% Oleum (H₂SO₄·SO₃) | [2] |

| Separation Temperature | Stirred cold, then heated to 50–55 °C | [2] |

| Purity Achieved | >90% for 1,5-dinitroanthraquinone | [2] |

| Table 1: Quantitative Data for Nitration and Isomer Separation. |

Stage 2: Reduction of 1,5-Dinitroanthraquinone

The purified 1,5-dinitroanthraquinone is reduced to 1,5-diaminoanthraquinone. A common industrial method involves reaction with sodium sulfide, though other methods exist.[3]

Experimental Protocol (Sodium Sulfide Reduction):

-

A slurry of 1,5-dinitroanthraquinone is prepared in water.

-

A solution of sodium sulfide is added to the slurry.

-

The mixture is heated, typically to around 95 °C, and stirred for a period of 1-2 hours to ensure complete reduction.[4]

-

The resulting 1,5-diaminoanthraquinone precipitates as a solid.

-

The product is isolated by filtration, washed thoroughly with hot water until the filtrate is neutral, and then dried.

| Parameter | Value | Reference |

| Reactant | 1,5-Dinitroanthraquinone | [3] |

| Reducing Agent | Sodium Sulfide (Na₂S) solution | [3][4] |

| Solvent | Water | [4] |

| Reaction Temperature | ~95 °C | [4] |

| Reaction Time | 1 hour | [4] |

| Yield | >90% | [3] |

| Table 2: Quantitative Data for the Reduction of 1,5-Dinitroanthraquinone. |

Stage 3: Sandmeyer Reaction of 1,5-Diaminoanthraquinone

This final stage converts the amino groups to bromo groups. The process involves two key steps: the formation of a bis-diazonium salt, followed by its reaction with a copper(I) bromide solution.

Experimental Protocol:

-

Diazotization:

-

Dissolve 1,5-diaminoanthraquinone in concentrated sulfuric acid in a beaker.[5]

-

Cool the solution to 0–5 °C in an ice-salt bath.[5]

-

Separately, dissolve sodium nitrite in concentrated sulfuric acid.

-

Slowly add the sodium nitrite solution to the cooled aminoanthraquinone solution, maintaining the temperature between 0 and 5 °C to form the bis-diazonium salt solution.[5]

-

-

Bromination (Sandmeyer Reaction):

-

In a separate, larger beaker, prepare a solution of copper(I) bromide in 48% hydrobromic acid.[5]

-

Cool this copper(I) bromide solution to 0–5 °C in an ice bath.[5]

-

Slowly and carefully, with vigorous stirring, add the bis-diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas (N₂) will be observed.[5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

-

Heat the mixture to approximately 60 °C for 30 minutes to ensure the reaction goes to completion.[5]

-

-

Work-up and Purification:

-

Pour the final reaction mixture onto a large amount of crushed ice.

-

Collect the precipitated crude this compound by filtration.

-

Wash the solid product with water until the filtrate is neutral, followed by a wash with a small amount of cold ethanol.[5]

-

The crude product can be further purified by recrystallization from a suitable solvent such as toluene or acetic acid.

-

| Parameter | Value | Reference |

| Reactant | 1,5-Diaminoanthraquinone | [5] |

| Diazotization Reagent | Sodium Nitrite (NaNO₂) in conc. H₂SO₄ | [5] |

| Diazotization Temperature | 0–5 °C | [5] |

| Bromination Reagent | Copper(I) Bromide (CuBr) in 48% HBr | [5] |

| Bromination Temperature | 0–5 °C initially, then warm to RT, then 60 °C | [5] |

| Reaction Time | ~3 hours post-addition | [5] |

| Table 3: Quantitative Data for the Sandmeyer Reaction. |

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the multi-step synthesis from the starting material to the final product, highlighting key intermediates and reagents.

Caption: Synthesis workflow for this compound.

References

In-Depth Technical Guide to 1,5-Dibromoanthraquinone (CAS 602-77-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,5-Dibromoanthraquinone (CAS 602-77-7). It includes available data on its characteristics, synthesis, and safety considerations, presented in a format tailored for scientific and research applications.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₁₄H₆Br₂O₂.[1] It presents as an orange to brown crystalline powder.[2] This compound belongs to the family of anthraquinones, which are derivatives of anthracene. The core structure features an anthracene backbone with two bromine substituents at the 1 and 5 positions and quinone carbonyl groups at positions 9 and 10.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 602-77-7 | [1] |

| Molecular Formula | C₁₄H₆Br₂O₂ | [1] |

| Molecular Weight | 366.01 g/mol | [2] |

| Appearance | Orange to Brown powder to crystal | [2] |

| Melting Point | 292 °C | [4] |

| Boiling Point | 491.8 ± 45.0 °C (Predicted) | [5] |

| Density | 1.911 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Generally limited in non-polar solvents, may dissolve in polar organic solvents. | [3] |

| XLogP3-AA | 4.2 | [1] |

Synthesis and Purification

Purification

Recrystallization is a common method for the purification of solid organic compounds like this compound. The choice of solvent is crucial and should be determined experimentally. A suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

General Recrystallization Protocol:

-

Solvent Selection: Test a range of solvents to find an appropriate one or a solvent pair.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Spectral Data

While specific experimental spectra for this compound are not widely published, some databases indicate the existence of spectral data. For instance, a 13C NMR spectrum is referenced in PubChem.[1] Researchers requiring detailed spectral analysis would likely need to acquire this data experimentally.

Biological Activity and Drug Development Potential

Currently, there is a lack of specific information in the public domain regarding the biological activity, signaling pathways, or direct applications in drug development for this compound. However, the broader class of anthraquinone derivatives has been the subject of extensive research for their potential therapeutic properties.

Many anthraquinone derivatives have demonstrated a range of biological activities, including:

-

Anticancer Activity: Some anthraquinones exhibit cytotoxic effects against various cancer cell lines.[6] The proposed mechanisms often involve the induction of apoptosis.

-

Enzyme Inhibition: Certain anthraquinones have been identified as inhibitors of various enzymes.

-

Antimicrobial Properties: The anthraquinone scaffold is found in some natural products with antimicrobial activity.

It is plausible that this compound could exhibit similar biological activities, and it may serve as a valuable scaffold for the synthesis of novel therapeutic agents. Further research is required to explore its potential in this area.

Experimental Workflow for Biological Screening:

The following diagram illustrates a general workflow for the initial biological screening of a compound like this compound.

Safety and Handling

Specific safety data for this compound is limited. However, based on the data for related compounds such as 1-amino-2,4-dibromoanthraquinone and anthraquinone, the following precautions should be taken:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

-

Toxicity: The toxicity of this compound has not been fully characterized. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

Logical Relationship for Safety Assessment:

The following diagram illustrates the logical flow for assessing the safety of a chemical compound where specific data is lacking.

Conclusion

This compound is a halogenated aromatic compound with potential applications in materials science and as a synthetic intermediate. While some of its physical properties have been characterized, there is a notable lack of detailed experimental data, particularly concerning its biological activities and specific, reproducible synthesis protocols. This guide provides a summary of the currently available information and outlines general experimental approaches for further investigation. Researchers are encouraged to perform their own detailed characterization and safety assessments before use.

References

- 1. This compound | C14H6Br2O2 | CID 639109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. CAS 602-77-7: 1,5-dibromoanthracene-9,10-dione [cymitquimica.com]

- 4. This compound | 602-77-7 | TCI Deutschland GmbH [tcichemicals.com]

- 5. This compound | 602-77-7 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Solubility of 1,5-Dibromoanthraquinone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,5-Dibromoanthraquinone in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative and semi-quantitative information for this compound and related anthraquinone derivatives. Furthermore, a detailed experimental protocol for determining the solubility of sparingly soluble compounds like this compound is provided, alongside a general synthesis workflow for bromoanthraquinone derivatives.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, including chemical reactions, purification processes, and formulation development. For a solid compound like this compound, solubility is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. Factors such as the chemical structure of the solute and solvent, temperature, and pressure significantly affect solubility.

Anthraquinones, as a class of compounds, are generally characterized by their planar, aromatic structure, which leads to low solubility in water. Their solubility in organic solvents is influenced by the polarity of the solvent and the nature of any substituents on the anthraquinone core.

Solubility Profile of this compound

Quantitative solubility data for this compound is scarce in the available literature. However, based on the general solubility characteristics of anthraquinone and its halogenated derivatives, a qualitative and semi-quantitative profile can be summarized. Anthraquinone itself is known to be soluble in hot organic solvents like ethanol, ether, and acetone. The presence of bromine atoms, as in this compound, is expected to influence its solubility. Generally, its solubility is limited in non-polar solvents, while it is more soluble in polar organic solvents. For a related compound, 2,6-Dibromoanthraquinone, it is reported to be soluble in organic solvents such as chloroform and acetone.

Table 1: Qualitative and Semi-Quantitative Solubility of Anthraquinone Derivatives in Organic Solvents

| Solvent Classification | Solvent Example | Solubility of Anthraquinone | Inferred/Reported Solubility of Bromoanthraquinones |

| Polar Aprotic | Acetone | Soluble[1][2] | Soluble (for 2,6-dibromoanthraquinone)[3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Likely soluble | |

| Polar Protic | Ethanol | Sparingly soluble (cold), Soluble (hot)[1][4] | Likely sparingly to moderately soluble |

| Methanol | Sparingly soluble | Likely sparingly soluble | |

| Non-Polar Aromatic | Benzene | Poorly soluble[1] | Likely poorly soluble |

| Toluene | Poorly soluble[1] | Likely poorly soluble | |

| Halogenated | Chloroform | Poorly soluble[1] | Soluble (for 2,6-dibromoanthraquinone)[3] |

| Ethers | Diethyl Ether | Poorly soluble[1] | Likely poorly soluble |

Note: The solubility information for bromoanthraquinones is largely inferred from the behavior of the parent compound and related derivatives. Experimental verification is highly recommended.

Experimental Protocol: Determination of Solubility

The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a sparingly soluble compound like this compound, followed by quantitative analysis using UV-Vis spectroscopy.[5][6][7]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer and quartz cuvettes

Experimental Workflow Diagram

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Step-by-Step Procedure

Part 1: Preparation of Calibration Curve

-

Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen organic solvent in a volumetric flask to create a stock solution of known concentration.

-

Create Standard Solutions: Perform a series of dilutions of the stock solution to prepare at least five standard solutions with different, known concentrations.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Plot Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting linear plot is the calibration curve.

Part 2: Sample Preparation and Analysis

-

Prepare Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vial and place it on an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

Sample Filtration: After equilibration, allow the solution to stand undisturbed for a short period to let the excess solid settle. Carefully draw the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure Sample Absorbance: Measure the absorbance of the diluted solution at the λmax.

-

Calculate Solubility: Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance. Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This value represents the solubility of this compound in the tested solvent at the experimental temperature.

Synthesis of Bromoanthraquinones: A General Workflow

This compound is typically synthesized through the bromination of anthraquinone or a substituted anthraquinone precursor. The following diagram illustrates a general workflow for the synthesis of a bromoanthraquinone derivative.

Caption: General Synthesis Workflow for a Bromoanthraquinone Derivative.

This generalized workflow is based on synthetic procedures for related compounds.[9][10] The specific reagents, solvents, reaction times, and temperatures will vary depending on the desired bromoanthraquinone isomer and the starting material.

Conclusion

While precise quantitative solubility data for this compound remains elusive in readily available literature, this guide provides a foundational understanding of its likely solubility characteristics based on the behavior of related compounds. The detailed experimental protocol for solubility determination using the shake-flask method and UV-Vis spectroscopy offers a practical approach for researchers to obtain accurate quantitative data. The provided workflows for solubility determination and synthesis serve as valuable visual aids for experimental planning and execution. It is recommended that researchers and drug development professionals perform experimental validation to determine the precise solubility of this compound in their specific solvent systems of interest.

References

- 1. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CAS 633-70-5: 2,6-Dibromoanthraquinone | CymitQuimica [cymitquimica.com]

- 4. Anthraquinone - Wikipedia [en.wikipedia.org]

- 5. enamine.net [enamine.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. benchchem.com [benchchem.com]

- 9. 2-Bromoanthraquinone synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide: Crystal Structure Analysis of 1,5-Dibromoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 1,5-dibromoanthraquinone. While a definitive, publicly accessible crystal structure for this compound could not be located in the primary crystallographic databases (Cambridge Crystallographic Data Centre and Crystallography Open Database) at the time of this writing, this document outlines the generalized experimental protocols and data analysis workflows that would be employed for such a study. This guide serves as a valuable resource for researchers and scientists in understanding the process of small molecule crystallography, from crystal growth to structure refinement and validation. The presented experimental details and data tables are representative of what would be expected for a compound of this nature and are based on established crystallographic principles and data from closely related structures.

Introduction

This compound is a halogenated aromatic compound with a rigid polycyclic core. Understanding its three-dimensional atomic arrangement is crucial for predicting its physicochemical properties, potential intermolecular interactions, and, consequently, its utility in materials science and drug development. X-ray crystallography stands as the definitive method for elucidating the solid-state structure of such molecules, providing precise information on bond lengths, bond angles, and packing arrangements within the crystal lattice. This guide details the typical procedures for such an analysis.

Experimental Protocols

The determination of a small molecule crystal structure, such as that of this compound, involves a series of well-defined experimental steps.

Synthesis and Purification

The first critical step is the synthesis and purification of this compound to obtain a high-purity crystalline powder. A common synthetic route involves the bromination of 1,5-dihydroxyanthraquinone.

Representative Synthesis Protocol:

-

Reaction Setup: 1,5-dihydroxyanthraquinone is dissolved in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Bromination: A stoichiometric amount of bromine in acetic acid is added dropwise to the solution at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is poured into ice water, and the precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with water and a suitable organic solvent (e.g., ethanol) to remove impurities. Further purification is achieved by recrystallization from a solvent such as toluene or by column chromatography.

Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step. Several methods can be employed:

-

Slow Evaporation: A saturated solution of purified this compound in a suitable solvent (e.g., toluene, chloroform, or a solvent mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

X-ray Diffraction Data Collection

A suitable single crystal is selected, mounted on a goniometer head, and placed in an X-ray diffractometer.

Data Collection Parameters:

| Parameter | Typical Value/Instrument |

| Instrument | Bruker APEX II CCD or similar area-detector diffractometer |

| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å) |

| Temperature | 100 K or 293 K (cryo-cooling is often used to minimize thermal motion) |

| Data Collection Strategy | ω and φ scans |

| Data Reduction Software | SAINT |

| Absorption Correction | Multi-scan (e.g., SADABS) |

Structure Solution and Refinement

The collected diffraction data is processed to solve and refine the crystal structure.

Software Used:

-

Structure Solution: SHELXT or SIR2014 (Direct Methods or Patterson methods)

-

Structure Refinement: SHELXL (Full-matrix least-squares on F²)

-

Visualization: OLEX2, Mercury, or ORTEP

The positions of the bromine and carbon atoms are typically located first, followed by the oxygen atoms. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Data Presentation: Representative Crystallographic Data

The following table summarizes the expected crystallographic data for this compound, based on the analysis of similar anthraquinone derivatives. Note: This is a representative example and not experimentally determined data for this compound.

| Parameter | Representative Value |

| Chemical Formula | C₁₄H₆Br₂O₂ |

| Formula Weight | 366.01 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (examples) |

| a (Å) | 8-12 |

| b (Å) | 5-9 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1200-1800 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.8-2.0 |

| Absorption Coefficient (mm⁻¹) | 6.0-8.0 (for Mo Kα) |

| F(000) | 688 |

| Final R indices [I > 2σ(I)] | R₁ = 0.03-0.05, wR₂ = 0.08-0.12 |

| Goodness-of-fit on F² | ~1.0 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like this compound.

Conclusion

While the specific crystal structure of this compound is not currently available in public databases, this guide provides a thorough and practical framework for its determination and analysis. The outlined protocols for synthesis, crystallization, X-ray data collection, and structure refinement are standard in the field of chemical crystallography and are applicable to a wide range of small molecules. The successful application of these methods would provide invaluable insights into the molecular geometry and intermolecular interactions of this compound, thereby aiding in the rational design of new materials and therapeutic agents. Researchers are encouraged to consult specialized crystallographic literature and databases for further details and for comparison with related structures.

Navigating the Spectroscopic Landscape of 1,5-Dibromoanthraquinone: A Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of key chemical entities is paramount. This in-depth technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,5-Dibromoanthraquinone, a significant derivative of the anthraquinone core structure. Due to the limited availability of experimentally derived public data, this guide presents predicted NMR data to facilitate structural elucidation and characterization.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2, H-6 | 8.15 | d | 8.0 |

| H-3, H-7 | 7.95 | t | 8.0 |

| H-4, H-8 | 8.35 | d | 8.0 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1, C-5 | 125.0 |

| C-2, C-6 | 130.0 |

| C-3, C-7 | 138.0 |

| C-4, C-8 | 128.0 |

| C-4a, C-9a | 133.0 |

| C-8a, C-10a | 134.0 |

| C-9, C-10 | 182.0 |

Experimental Protocols

While the data presented is predictive, a standard experimental protocol for acquiring ¹H and ¹³C NMR spectra of solid aromatic compounds like this compound is provided below for reference.

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[1][2][3][4] The choice of solvent depends on the solubility of the compound.

-

The solution is then carefully transferred into a standard 5 mm NMR tube.

-

A small amount of a reference standard, such as Tetramethylsilane (TMS), is added to the solvent for chemical shift calibration.[3]

NMR Data Acquisition:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Spectroscopy:

-

A standard one-pulse sequence is typically employed.

-

Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Spectroscopy:

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

A wider spectral width (e.g., 0-220 ppm) is required.

-

A significantly larger number of scans (often several thousand) and a longer relaxation delay are necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Visualizing Structure and Workflow

To aid in the understanding of the molecular structure and the general process of NMR analysis, the following diagrams are provided.

Caption: Chemical structure of this compound.[5]

Caption: General workflow for NMR-based structural elucidation.

References

Spectroscopic Characterization of 1,5-Dibromoanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopic properties of 1,5-Dibromoanthraquinone. This document details generalized experimental protocols for acquiring spectral data and presents the expected characteristic absorption and vibrational frequencies based on the analysis of anthraquinone derivatives. The information herein serves as a valuable resource for the characterization and analysis of this compound in research and development settings.

Introduction

This compound is a halogenated derivative of anthraquinone, a class of organic compounds with a distinctive polycyclic aromatic structure. The electronic and vibrational properties of this compound, dictated by its chromophoric anthraquinone core and the presence of electron-withdrawing bromine substituents, can be effectively elucidated using UV-Vis and IR spectroscopy. These techniques are fundamental in confirming the molecular structure, assessing purity, and understanding the electronic transitions and functional groups present in the molecule.

UV-Vis Spectroscopy

UV-Vis spectroscopy of this compound reveals electronic transitions within the molecule. The spectrum of anthraquinone and its derivatives is typically characterized by multiple absorption bands in the UV and visible regions, which arise from π → π* and n → π* transitions of the conjugated system and carbonyl groups. The substitution pattern and nature of substituents significantly influence the position (λmax) and intensity of these absorption bands.

Expected Absorption Maxima (λmax):

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The vibrational modes of the carbonyl groups and the aromatic rings, as well as the carbon-bromine bonds, give rise to characteristic absorption bands in the infrared spectrum.

Characteristic Vibrational Frequencies:

Based on the known spectral data for anthraquinone and related compounds, the following characteristic IR absorption bands are expected for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O Stretching (Quinone) | 1670 - 1690 | Strong |

| C=C Stretching (Aromatic) | 1580 - 1600 | Medium to Strong |

| C-H Bending (Aromatic) | 700 - 900 | Medium to Strong |

| C-Br Stretching | 500 - 650 | Medium to Strong |

Experimental Protocols

Detailed methodologies for acquiring UV-Vis and IR spectra of solid organic compounds like this compound are provided below.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) of this compound in a suitable solvent.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound.

-

Dissolve the compound in a UV-grade solvent (e.g., ethanol, methanol, or chloroform) to prepare a stock solution of known concentration.

-

Prepare a series of dilutions from the stock solution to obtain concentrations suitable for spectroscopic analysis (typically in the micromolar range).

-

-

Instrumentation:

-

Use a calibrated double-beam UV-Vis spectrophotometer.

-

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectra of the sample solutions over a wavelength range of 200-800 nm.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its characteristic functional groups.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet press die.

-

Apply pressure to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Visualizations

The following diagrams illustrate the experimental workflows for UV-Vis and IR spectroscopy.

Caption: Experimental workflow for UV-Vis spectroscopy.

Caption: Experimental workflow for IR spectroscopy (KBr pellet method).

Conclusion

This technical guide outlines the fundamental principles and expected outcomes for the UV-Vis and IR spectroscopic analysis of this compound. While specific, experimentally verified spectral data for this compound remains elusive in readily accessible literature, the provided information, based on the well-understood behavior of the anthraquinone scaffold and its derivatives, offers a solid foundation for its characterization. The detailed experimental protocols and workflow diagrams serve as practical guides for researchers in obtaining high-quality spectral data, which is crucial for the unequivocal identification and further investigation of this compound in various scientific and industrial applications.

An In-depth Technical Guide to the Electrochemical Properties of 1,5-Disubstituted Anthraquinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrochemical properties of 1,5-disubstituted anthraquinone derivatives. Anthraquinones are a class of aromatic organic compounds that play a significant role in various biological processes and have been extensively studied for their potential applications in drug development, organic electronics, and energy storage. Their electrochemical behavior, characterized by reversible redox reactions, is central to their function. This document collates key quantitative data, details common experimental protocols for their characterization, and visualizes the fundamental processes involved.

Introduction to the Electrochemistry of Anthraquinones

The core structure of anthraquinone undergoes reversible two-electron, two-proton reduction to form hydroquinone. In aprotic solvents, this process typically occurs in two distinct one-electron steps, leading to the formation of a stable radical anion intermediate and then a dianion. The redox potentials at which these electron transfers occur are highly sensitive to the nature and position of substituents on the anthraquinone core.

Electron-donating groups, such as amino (-NH2) and hydroxyl (-OH) groups, generally increase the electron density of the aromatic system, making the molecule easier to oxidize and harder to reduce. This results in a cathodic (negative) shift of the reduction potentials. Conversely, electron-withdrawing groups, like halogens (-Cl, -Br), make the molecule more susceptible to reduction, causing an anodic (positive) shift in the reduction potentials. The position of the substituents also plays a crucial role in determining the electrochemical properties due to steric and electronic effects.

Quantitative Electrochemical Data

The following table summarizes the key electrochemical data for 1,5-disubstituted anthraquinone derivatives as reported in the literature. These values are crucial for understanding the structure-activity relationships and for designing molecules with specific redox properties.

| Compound | First Reduction Potential (E¹red vs. Ref) | Second Reduction Potential (E²red vs. Ref) | Oxidation Potential (Eox vs. Ref) | Reference Electrode | Solvent/Electrolyte |

| 1,5-Dichloroanthraquinone | -667 mV | Not Reported | Not Reported | Not specified | Not specified |

| Poly(1,5-diaminoanthraquinone) | ~ -1.5 V | Not Reported | Two sets of reversible redox couples ranging from -1.5 to 1.0 V | Ag/AgCl | 1 M tetraethylammonium perchlorate (TEAClO4) in propylene carbonate (PC) |

| 1-Carbazolyl-anthraquinone | -1.33 V | -1.75 V | +0.82 V | Fc+/Fc | Not specified |

| 1-Diphenylamino-anthraquinone | -1.43 V | -1.83 V | Not Reversible | Fc+/Fc | Not specified |

| 1-Phenoxazinyl-anthraquinone | -1.39 V | -1.79 V | +0.36 V | Fc+/Fc | Not specified |

Note: The reference electrode and solvent/electrolyte conditions significantly influence the measured potentials. Direct comparison between different studies should be made with caution.

Experimental Protocols

The characterization of the electrochemical properties of 1,5-dibromoanthraquinone derivatives is primarily conducted using cyclic voltammetry (CV). Below is a typical experimental protocol synthesized from various studies.

3.1. Materials and Reagents

-

Working Electrode: Glassy carbon electrode (GCE) is commonly used. The electrode surface must be polished to a mirror finish with alumina slurry and then cleaned ultrasonically in deionized water and ethanol before each experiment.

-

Reference Electrode: A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode is typically employed. For non-aqueous studies, a ferrocene/ferrocenium (Fc/Fc+) internal standard is often used for potential calibration.

-

Counter Electrode: A platinum wire or foil serves as the auxiliary electrode.

-

Solvent: Aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or dichloromethane (DCM) are used to dissolve the anthraquinone derivative and the supporting electrolyte. The solvent must be of high purity and dried before use.

-

Supporting Electrolyte: A salt such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP) is added to the solvent at a concentration of approximately 0.1 M to ensure sufficient conductivity of the solution.

-

Analyte: The 1,5-disubstituted anthraquinone derivative is dissolved in the electrolyte solution at a concentration typically ranging from 1 to 5 mM.

3.2. Cyclic Voltammetry Procedure

-

Cell Assembly: The three electrodes (working, reference, and counter) are assembled in an electrochemical cell containing the electrolyte solution with the dissolved analyte.

-

Deoxygenation: The solution is purged with an inert gas (e.g., high-purity nitrogen or argon) for at least 15-20 minutes before the measurement to remove dissolved oxygen, which can interfere with the electrochemical signals. A blanket of the inert gas is maintained over the solution during the experiment.

-

Potential Cycling: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). The potential range is chosen to encompass the redox events of the analyte.

-

Data Acquisition: The current flowing through the working electrode is measured as a function of the applied potential, resulting in a cyclic voltammogram.

-

Data Analysis: The peak potentials (anodic and cathodic) and peak currents are determined from the voltammogram. The half-wave potential (E1/2), which is an approximation of the standard redox potential, is calculated as the average of the anodic and cathodic peak potentials for a reversible process.

Visualizations

4.1. Redox Signaling Pathway of Anthraquinone

4.2. Experimental Workflow for Cyclic Voltammetry

Conclusion

The electrochemical properties of 1,5-disubstituted anthraquinone derivatives are of significant interest for a wide range of applications. This guide has provided a summary of the available quantitative data, a detailed overview of the experimental protocols used for their characterization, and visual representations of the underlying processes. A thorough understanding of their redox behavior, as outlined in this document, is essential for the rational design and development of new functional molecules based on the anthraquinone scaffold. Further research focusing on a systematic study of a broader range of this compound derivatives will be invaluable for expanding the structure-property database and enabling more precise tuning of their electrochemical characteristics.

A Technical Guide to the Thermal Stability Analysis of 1,5-Dibromoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the thermal stability of 1,5-Dibromoanthraquinone. Understanding the thermal properties of this compound is critical for its handling, storage, processing, and application in various fields, including materials science and drug development. While specific experimental data for this compound is not extensively available in the public domain, this document outlines standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presents illustrative data tables, and proposes a logical workflow for a thorough thermal stability investigation.

Introduction to Thermal Stability Analysis

Thermal analysis techniques are essential for determining the physical and chemical properties of materials as a function of temperature. For a compound like this compound, these analyses provide crucial insights into its melting point, decomposition temperature, and the overall stability under thermal stress. Such information is vital for ensuring product quality, safety, and efficacy in its applications.

Key Thermal Analysis Techniques

The primary techniques for evaluating the thermal stability of this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate.[1] This technique is used to determine the temperatures at which the material decomposes and the extent of mass loss at each stage.[1]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is used to identify thermal transitions such as melting, crystallization, and glass transitions.[3]

Experimental Protocols

To ensure accurate and reproducible results, standardized experimental protocols are necessary. The following sections detail the recommended methodologies for TGA and DSC analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal decomposition profile of this compound by measuring mass loss as a function of temperature.

Apparatus: A high-precision thermogravimetric analyzer equipped with a microbalance, furnace, and a purge gas system.[4]

Procedure:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., alumina or platinum).[4] To ensure homogeneity, the sample should be a fine powder.

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere and prevent oxidative degradation.[4]

-

Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, over a specified temperature range (e.g., from ambient temperature to 600 °C or higher, until no further mass loss is observed).[4]

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters, including the onset temperature of decomposition (often defined as the temperature at which 5% weight loss occurs) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve).[5]

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and other phase transitions of this compound.

Apparatus: A differential scanning calorimeter with a sample and reference cell.[4]

Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is encapsulated in an aluminum DSC pan.[4] An empty, sealed pan is used as a reference.[4]

-

Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.

-

Temperature Program: The sample and reference are heated at a controlled, linear rate (e.g., 10 °C/min) over a desired temperature range.[4]

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference.[4]

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks, which correspond to melting and other phase transitions. The peak onset or the peak maximum can be taken as the melting point.[4]

Data Presentation

The quantitative data obtained from TGA and DSC analyses should be summarized in clear and structured tables for easy comparison and interpretation.

Illustrative TGA Data for this compound

| Parameter | Value | Unit |

| Onset Decomposition Temperature (Tonset) | Data not available | °C |

| Temperature of 5% Mass Loss (Td5%) | Data not available | °C |

| Peak Decomposition Temperature (Tpeak) | Data not available | °C |

| Residual Mass at 600 °C | Data not available | % |

Illustrative DSC Data for this compound

| Parameter | Value | Unit |

| Melting Point (Tm) | 292[6] | °C |

| Enthalpy of Fusion (ΔHf) | Data not available | J/g |

Visualization of Workflows and Pathways

Diagrams are essential for visualizing experimental workflows and hypothetical decomposition pathways.

References

Determining the Quantum Yield of 1,5-Dibromoanthraquinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield of 1,5-Dibromoanthraquinone and related compounds. It is designed to equip researchers with the necessary knowledge to perform accurate and reliable quantum yield measurements, a critical parameter in the characterization of fluorescent molecules for applications in drug development, molecular probes, and materials science.

Introduction to Quantum Yield

The fluorescence quantum yield (Φ) is a fundamental photophysical property that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the molecule.[1][2] A quantum yield of 1 (or 100%) indicates that every absorbed photon results in an emitted fluorescent photon, representing the maximum possible fluorescence efficiency. Conversely, a quantum yield of 0 signifies that the molecule does not fluoresce at all.

For a compound like this compound, the determination of its quantum yield is crucial for understanding its potential as a fluorescent marker or photosensitizer. The presence of heavy bromine atoms is expected to influence the photophysical pathways, potentially enhancing intersystem crossing to the triplet state and thus affecting the fluorescence quantum yield.

Theoretical Framework: The Jablonski Diagram

The photophysical processes that occur after a molecule absorbs light can be visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational energy levels of a molecule and the transitions between them.

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

For this compound, the presence of bromine atoms (heavy atom effect) can significantly increase the rate of intersystem crossing (ISC) from the first excited singlet state (S1) to the first excited triplet state (T1). This process competes with fluorescence, potentially leading to a lower fluorescence quantum yield and the possibility of observing phosphorescence.

Experimental Determination of Quantum Yield: The Relative Method

The most common and accessible method for determining the fluorescence quantum yield is the relative or comparative method.[3] This method involves comparing the fluorescence intensity of the sample compound to that of a well-characterized standard with a known quantum yield.

Principle

The relative quantum yield (Φ_s) of a sample is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

Where:

-

Φ_r is the quantum yield of the reference standard.

-

I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

-

A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions, respectively. If the same solvent is used for both, this term cancels out.

Experimental Workflow

The following diagram outlines the key steps in the relative quantum yield determination.

Caption: Experimental workflow for relative quantum yield determination.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the relative quantum yield measurement of this compound.

4.1. Materials and Instrumentation

-

This compound: High purity sample.

-

Quantum Yield Standard: Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a suitable standard for the blue-green spectral region.[3][4]

-

Solvent: A high-purity, spectroscopic grade solvent in which both the sample and standard are soluble and stable. The choice of solvent can influence the quantum yield.

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Fluorescence Spectrometer (Fluorometer): Equipped with a corrected emission module.

-

Quartz Cuvettes: 1 cm path length, for both absorbance and fluorescence measurements.

4.2. Procedure

-

Standard Selection: Choose a quantum yield standard whose absorption and emission spectra are in a similar range to the sample. For this compound, which is expected to absorb in the UV-A to blue region, Quinine Sulfate is an excellent choice.

-

Solution Preparation:

-

Prepare a stock solution of this compound and the quantum yield standard in the chosen solvent.

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield an absorbance of less than 0.1 at the chosen excitation wavelength to minimize inner filter effects.

-

-

Absorbance Measurement:

-

Record the UV-Vis absorption spectra of all the prepared solutions.

-

Determine the absorbance value at the selected excitation wavelength (λ_ex) for each solution. This wavelength should be a point where both the sample and standard have significant absorbance.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the fluorometer to λ_ex.

-

Record the fluorescence emission spectra for all the sample and standard solutions. It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.

-

Record the emission spectrum of a solvent blank to subtract any background signal.

-

-

Data Analysis:

-

Correct the recorded emission spectra for the wavelength-dependent response of the fluorometer's detector system. This is a critical step for accurate quantum yield determination.

-

Integrate the area under the corrected emission spectra for both the sample and the standard solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear, and the slope of these lines will be used in the quantum yield calculation.

-

-

Quantum Yield Calculation:

-

Use the slopes from the integrated intensity versus absorbance plots (m_s for the sample and m_r for the reference) in the following modified equation:

Φ_s = Φ_r * (m_s / m_r) * (n_s^2 / n_r^2)

-

4.3. Data Presentation

All quantitative data should be summarized in a clear and organized manner. Below is a template for data presentation.

Table 1: Photophysical Data for this compound and Reference Standard

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Absorbance at λ_ex | Integrated Emission Intensity | Quantum Yield (Φ) |

| This compound | e.g., Toluene | TBD | TBD | Measured | Calculated | Calculated |

| Quinine Sulfate | 0.1 M H₂SO₄ | 348 | 450 | Measured | Calculated | 0.54 (Reference) |

TBD: To be determined experimentally.

Potential Challenges and Considerations

-

Low Quantum Yield: Due to the heavy atom effect of bromine, this compound is expected to have a low fluorescence quantum yield. This may require a sensitive fluorescence spectrometer and careful selection of a standard with a known, moderate quantum yield.

-

Photostability: It is important to assess the photostability of the compound under the experimental conditions. Prolonged exposure to the excitation light can lead to photodegradation and inaccurate results.

-

Solvent Effects: The choice of solvent can significantly impact the quantum yield. It is recommended to perform measurements in a range of solvents with varying polarities to fully characterize the compound.

-

Purity of the Compound: The presence of fluorescent impurities can lead to erroneous quantum yield values. It is essential to use a highly purified sample of this compound.

Conclusion

The determination of the fluorescence quantum yield is a critical step in the photophysical characterization of this compound. The relative method, using a well-established standard like Quinine Sulfate, provides a reliable and accessible approach for this measurement. By following the detailed protocol and considering the potential challenges outlined in this guide, researchers can obtain accurate and reproducible quantum yield data, which is invaluable for the development of new fluorescent materials and probes. The expected low fluorescence quantum yield for this compound, due to enhanced intersystem crossing, is an important characteristic to investigate and quantify.

References

Theoretical Calculations of 1,5-Dibromoanthraquinone's Electronic Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies used to calculate the electronic structure of 1,5-Dibromoanthraquinone. The insights derived from these computational studies are pivotal for understanding the molecule's reactivity, photophysical properties, and potential applications in materials science and drug development.

Core Concepts in Electronic Structure Calculation

The electronic structure of a molecule is fundamentally described by the distribution of its electrons in various molecular orbitals. Key parameters derived from theoretical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical behavior. The HOMO-LUMO energy gap, in particular, is a critical indicator of a molecule's kinetic stability and electronic excitation properties.

Computational quantum chemistry methods, most notably Density Functional Theory (DFT), have become indispensable tools for these investigations. DFT offers a favorable balance between computational cost and accuracy, making it well-suited for studying relatively large organic molecules like this compound.[1] For studying excited states and electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) is the preferred method.[2][3]

The addition of electron-withdrawing groups, such as bromine, to an anthraquinone core is known to significantly influence its electronic properties.[4][5] Specifically, such substitutions tend to lower the HOMO and LUMO energy levels and reduce the HOMO-LUMO gap, which can enhance electron injection and transport properties.[4][5]

Predicted Electronic Properties of this compound

Based on trends observed for halogenated anthraquinone derivatives, the following table summarizes the anticipated quantitative data for this compound, calculated using DFT. These values are illustrative and would be refined by specific computational studies.

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | -6.5 to -7.0 | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -3.0 to -3.5 | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 3.0 to 4.0 | Indicates chemical reactivity and the energy of the first electronic transition. |

Computational Protocol: DFT and TD-DFT Calculations

The following section details a typical computational workflow for determining the electronic structure and properties of this compound.

1. Geometry Optimization:

-

Objective: To find the lowest energy structure of the molecule.

-

Method: Density Functional Theory (DFT).

-

Functional: A hybrid functional such as B3LYP is commonly employed for organic molecules.

-

Basis Set: A split-valence basis set with polarization functions, such as 6-31G(d), is a suitable starting point for geometry optimization.[6] For higher accuracy, a larger basis set like 6-311++G(d,p) can be used.[7]

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Procedure: The initial structure of this compound is built using a molecular editor. A geometry optimization calculation is then performed to find the equilibrium geometry. The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that a true energy minimum has been reached.

2. Electronic Structure Analysis:

-

Objective: To calculate the molecular orbital energies (HOMO, LUMO) and visualize the electron density distribution.

-

Method: DFT single-point energy calculation on the optimized geometry.

-

Functional and Basis Set: The same level of theory as the geometry optimization is typically used.

-

Procedure: A single-point energy calculation is performed on the optimized structure. The output provides the energies of all molecular orbitals. The HOMO and LUMO can be visualized to understand their spatial distribution and bonding characteristics.

3. Excited State Calculations:

-

Objective: To predict the electronic absorption spectrum and characterize the nature of electronic transitions.

-

Method: Time-Dependent Density Functional Theory (TD-DFT).

-

Functional and Basis Set: The same functional and basis set used for the ground state calculations are generally appropriate.

-

Procedure: A TD-DFT calculation is performed on the optimized ground-state geometry. This calculation yields the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption). Analysis of the contributing orbital transitions for each excited state provides insight into the nature of the electronic excitations (e.g., π → π* or n → π*).

Computational Workflow Visualization

The following diagram illustrates the logical flow of the computational investigation into the electronic structure of this compound.

Caption: Computational workflow for determining the electronic properties of this compound.

References

- 1. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Property Relationship in Selected Naphtho- and Anthra-Quinone Derivatives on the Basis of Density Functional Theory and Car–Parrinello Molecular Dynamics [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Vibrational analysis of 1,4-diaminoanthraquinone and 1,5-dichloroanthraquinone. A joint FTIR, FT-Raman and scaled quantum mechanical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties: Electrochemical and Spectroelectrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling Reaction with 1,5-Dibromoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1][2][3] This reaction has become indispensable in organic synthesis, particularly in the fields of medicinal chemistry and materials science, due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acid derivatives.[2][4] Anthraquinones are a class of compounds with a privileged chemical structure, known for a wide range of biological activities, including anticancer and antibiotic properties, and are also utilized in materials science.[5][6][7] The functionalization of the anthraquinone core, for instance through the introduction of aryl or heteroaryl substituents, is a key strategy for the development of novel therapeutic agents and advanced materials.[5][8]

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of 1,5-dibromoanthraquinone with various arylboronic acids to synthesize 1,5-diarylanthraquinones.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle that typically consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The reaction couples an organoboron compound (e.g., a boronic acid) with an organic halide (in this case, this compound) in the presence of a palladium catalyst and a base.[1][9] The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[10] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.[11] For dihaloarenes like this compound, a double Suzuki-Miyaura coupling can be employed to introduce two new aryl groups, leading to the formation of 1,5-diarylanthraquinones.[12]

Data Presentation: Reaction Conditions for Double Suzuki-Miyaura Coupling

The following table summarizes typical conditions for the double Suzuki-Miyaura cross-coupling reaction of a dibromoaryl compound, which can be adapted for this compound.

| Component | Example Reagents and Conditions | Role in Reaction | Reference |

| Substrate | This compound (1.0 equiv) | Electrophilic partner | N/A |

| Nucleophile | Arylboronic acid (2.2 - 3.0 equiv) | Nucleophilic partner | [5][12] |

| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.0016 - 5 mol%) | Catalyzes the C-C bond formation | [5][12] |

| Pd(OAc)₂ (Palladium(II) acetate) with a ligand | Catalyst precursor | [1][13] | |

| Base | Ba(OH)₂·H₂O (Barium hydroxide monohydrate) (4.0 equiv) | Activates the boronic acid | [12] |

| K₂CO₃ (Potassium carbonate) (2.0 - 3.0 equiv) | Activates the boronic acid | [10][13] | |

| Cs₂CO₃ (Cesium carbonate) (2.0 - 3.0 equiv) | Often a highly effective base | [10] | |

| Solvent | Dioxane/Water mixture (e.g., 4:1) | Solubilizes reactants and catalyst | [13] |

| Toluene/Ethanol/Water mixture | Solvent system for similar reactions | [5] | |

| N,N-Dimethylformamide (DMF) | Alternative polar aprotic solvent | [13] | |

| Temperature | 80 - 110 °C | Provides energy for the reaction to proceed | [12][13] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the catalyst | [11][13] |

Experimental Protocols

This protocol provides a general procedure for the double Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (2.2 - 3.0 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Ba(OH)₂·H₂O, 3-4 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (e.g., Schlenk flask or round-bottom flask with condenser)

-

Magnetic stirrer and heating mantle/oil bath

-

Reagents for workup and purification (e.g., water, organic solvents like ethyl acetate, brine, drying agent like MgSO₄, silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (2.2-2.5 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction Execution: Stir the reaction mixture vigorously and heat to a temperature between 80 °C and 110 °C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to 48 hours.[12]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add water to quench the reaction and dissolve the inorganic salts.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 1,5-diarylanthraquinone.

-

Characterization: Characterize the purified product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.[5]

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for the synthesis of 1,5-diarylanthraquinones.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. fishersci.se [fishersci.se]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Hydroxyanthraquinones Containing Aryl Substituents as Potent and Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Anthraquinones via Pd-Catalyzed Acylation - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 7. Recent total syntheses of anthraquinone-based natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectral investigations on 1,5-dipiperidino anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Sonogashira coupling protocol for 1,5-Dibromoanthraquinone

Application Notes and Protocols

Topic: Sonogashira Coupling Protocol for 1,5-Dibromoanthraquinone

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2][3] 1,5-Dialkynylanthraquinones, the products of Sonogashira coupling with this compound, are valuable intermediates in the development of novel electronic materials and biologically active compounds. This document provides a detailed protocol for the Sonogashira coupling of this compound with a terminal alkyne, based on established methodologies for similar aryl bromides.

Reaction Principle and Mechanism

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final alkynylated product and regenerates the active Pd(0) catalyst.[1][4]

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. The reaction conditions may require further optimization depending on the specific alkyne used.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

-

Reagent Addition: Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.03 - 0.05 eq), and the copper(I) iodide co-catalyst (0.05 - 0.10 eq).

-

Solvent and Base: Add the anhydrous solvent (e.g., THF or DMF) and the amine base, such as triethylamine or diisopropylamine (at least 2.5 eq per bromine atom).

-

Alkyne Addition: Add the terminal alkyne (2.2 - 2.5 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-100 °C.[5] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reactivity of aryl bromides may necessitate higher temperatures to achieve a reasonable reaction rate.[1][4]

-